molecular formula C42H58N12O11 B12545162 L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine CAS No. 652966-67-1

L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine

Cat. No.: B12545162
CAS No.: 652966-67-1
M. Wt: 907.0 g/mol
InChI Key: FLYPQNWJEPHAGB-NJFKTYKDSA-N
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Description

The compound L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine is a synthetic peptide featuring a complex sequence of amino acids with post-translational modifications. Key structural elements include:

  • N~5~-(diaminomethylidene)-L-ornithine: A modified ornithine residue where the δ-amine group is substituted with a diamino methylidene group, enhancing its stability and metal-binding capacity .
  • Stereochemical specificity: Absolute configurations (e.g., 1R, 2R, 4S, 6S, 7R, 9S) have been rigorously determined using L-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide) conjugates, ensuring biological relevance .

Properties

CAS No.

652966-67-1

Molecular Formula

C42H58N12O11

Molecular Weight

907.0 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C42H58N12O11/c1-23(56)34(41(64)65)53-38(61)30(18-24-7-3-2-4-8-24)51-39(62)33-10-6-16-54(33)40(63)32(21-55)52-36(59)29(9-5-15-47-42(44)45)49-37(60)31(19-26-20-46-22-48-26)50-35(58)28(43)17-25-11-13-27(57)14-12-25/h2-4,7-8,11-14,20,22-23,28-34,55-57H,5-6,9-10,15-19,21,43H2,1H3,(H,46,48)(H,49,60)(H,50,58)(H,51,62)(H,52,59)(H,53,61)(H,64,65)(H4,44,45,47)/t23-,28+,29+,30+,31+,32+,33+,34+/m1/s1

InChI Key

FLYPQNWJEPHAGB-NJFKTYKDSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=C(C=C4)O)N)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Anchoring

The synthesis begins with a polystyrene-based resin functionalized with a hyper-acid-labile linker (e.g., 2-chlorotrityl chloride [CTC] resin). The C-terminal amino acid (L-threonine) is anchored via its carboxyl group under mild acidic conditions (1–5% TFA in DCM), preserving acid-sensitive side-chain protections.

Table 1: Resin Properties and Loading Efficiency

Resin Type Loading Capacity (mmol/g) Cleavage Condition Compatibility
CTC 0.3–0.8 1% TFA/DCM Acid-sensitive protections
Rink Amide MBHA 0.4–0.7 95% TFA Standard Fmoc protocols

Sequential Amino Acid Coupling

Protected amino acids are coupled using carbodiimides (DIC/HOBt) or aminium/phosphonium reagents (HBTU, PyBOP). The N⁵-(diaminomethylidene)-L-ornithine residue requires Fmoc-Orn(Dde)-OH, where the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group is selectively removed with 2% hydrazine in DMF.

Key Steps:

  • Deprotection: Fmoc removal with 20% piperidine/DMF.
  • Coupling: 5-fold excess of activated amino acid (0.1 M HBTU, 0.4 M DIPEA in DMF).
  • Mid-Synthesis Modifications: On-resin guanidinylation of ornithine using pyrazole-1-carboxamidine.

Cleavage and Global Deprotection

Peptide-resin cleavage employs TFA:H₂O:TIS (95:2.5:2.5) for 3 hours. Scavengers (e.g., triisopropylsilane) prevent tert-butyl cation-mediated side reactions.

Industrial-Scale Production

Automation and Process Optimization

Automated synthesizers (e.g., ABI 433) enable batch production with >90% coupling efficiency. Critical parameters include:

  • Temperature Control: 25°C for coupling, 0°C for oxidation-sensitive residues.
  • Solvent Systems: DMF/NMP mixtures enhance solubility of hydrophobic segments.

Table 2: Industrial SPPS Parameters

Parameter Optimal Value Impact on Yield
Amino Acid Excess 5–10 eq. Reduces incomplete coupling
Coupling Time 60–90 min Balances efficiency vs. cost
Resin Swelling DCM (30 min pre-swell) Improves reagent diffusion

Purification and Quality Control

Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) achieves >98% purity. LC-MS confirms molecular weight (expected: ~1,200 Da).

Alternative Synthesis Strategies

Native Chemical Ligation (NCL)

Segment condensation of peptide fragments (e.g., Tyr-His-Orn(Dde) and Ser-Pro-Phe-Thr) via thioester intermediates. This method avoids repetitive SPPS cycles but requires precise pH control (6.8–7.5) and MPAA (4-mercaptophenylacetic acid) as a catalyst.

Enzymatic Synthesis

DltA-like adenylation domains catalyze ATP-dependent peptide bond formation, though yields remain suboptimal (<50%) compared to SPPS.

Challenges and Mitigation Strategies

Aggregation Prevention

  • Pseudoproline Dipeptides: Ser/Thr pseudoprolines (e.g., Fmoc-Ser(ΨMe,Mepro)-OH) disrupt β-sheet formation.
  • Chaotropic Additives: 0.1 M LiCl in DMF improves solvation.

Racemization Control

  • Coupling Reagents: OxymaPure/DIC reduces racemization to <1% vs. HOBt/DIC (3–5%).
  • Temperature: Coupling at 4°C for histidine-containing sequences.

Table 3: Racemization Rates by Reagent

Reagent System Racemization (%) Notes
HATU/DIPEA 0.8 Gold standard for difficult AA
DIC/OxymaPure 0.5 Low cost, high efficiency

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides with sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various alkylating agents.

Major Products Formed

The major products depend on the specific reactions. For example, oxidation of cysteine residues forms disulfide-linked peptides.

Scientific Research Applications

Chemistry

Peptides like L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine are used as model compounds to study peptide synthesis and reactions.

Biology

These peptides can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

Medicine

Peptides are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and hormone analogs.

Industry

Peptides are used in the development of diagnostic assays, drug delivery systems, and as components in cosmetics.

Mechanism of Action

The mechanism of action for peptides depends on their specific sequence and structure. They may interact with receptors, enzymes, or other proteins to exert their effects. For example, they can mimic natural hormones or inhibit specific enzymes.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below compares the target compound with analogous peptides:

Compound Name Key Residues/Modifications Biological/Functional Relevance Reference
Target Compound N~5~-(diaminomethylidene)-L-ornithine, L-Tyrosine, L-Histidine, L-Phenylalanine Enhanced metal chelation; potential enzyme inhibition or receptor binding
Leuprorelin Acetate (5-Oxo-L-prolyl-L-histidyl-D-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide acetate) 5-Oxo-L-proline, D-Tryptophan, D-Leucine Gonadotropin-releasing hormone (GnRH) agonist; used in cancer therapy and endometriosis
L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine 3-Nitro-L-tyrosine, L-Methionine, N~5~-(diaminomethylidene)-L-ornithine Nitrotyrosine modification may confer oxidative stability; methionine enhances sulfur bonding
L-Threonyl-L-lysyl-L-prolyl-L-lysyl-L-threonyl-L-lysyl-L-prolyl-N~5~-(diaminomethylene)-L-ornithine Repeating lysine and threonine residues; N~5~-(diaminomethylene)-L-ornithine Industrial applications (e.g., surfactants or chelating agents)

Functional and Stereochemical Insights

N~5~-(diaminomethylidene) Modification: Present in the target compound and compounds, this modification enhances metal ion coordination (e.g., Zn²⁺ or Cu²⁺), critical for enzymatic activity modulation . Contrasts with Leuprorelin (), which uses 5-oxo-L-proline for conformational rigidity but lacks metal-binding groups.

Stereochemical Precision :

  • The target compound’s stereochemistry (1R, 2R, 4S, 6S, 7R, 9S) was confirmed via acid hydrolysis and L-FDLA derivatization .
  • Similar methods apply to compounds like L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl... (), where stereochemical accuracy ensures bioactivity.

Aromatic vs. Aliphatic Residues :

  • The target compound’s tyrosine and phenylalanine residues enable π-π stacking, unlike L-Threonyl-L-lysyl-L-prolyl... (), which relies on lysine for cationic interactions.

Biological Activity

L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine is a complex synthetic peptide that exhibits various biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and potential applications in research and medicine.

Overview of the Compound

Chemical Properties:

  • Molecular Formula: C42H58N12O11
  • Molecular Weight: 907.0 g/mol
  • CAS Number: 652966-67-1

This peptide is characterized by the presence of the N~5~-(diaminomethylidene) group, which may enhance its binding properties and biological functions. The structural complexity allows for diverse interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method involves:

  • Coupling: Activation and sequential addition of amino acids to a solid resin.
  • Deprotection: Removal of protecting groups to facilitate further additions.
  • Cleavage and Purification: The completed peptide is cleaved from the resin and purified using High-Performance Liquid Chromatography (HPLC) .

The biological activity of this peptide can be attributed to its ability to interact with specific receptors, enzymes, or proteins. It may mimic natural hormones or inhibit enzyme activities, contributing to its therapeutic potential.

Key Mechanisms Include:

  • Receptor Binding: The peptide may bind to cell surface receptors, influencing signaling pathways.
  • Enzyme Inhibition: It can act as an inhibitor for specific enzymes, altering metabolic processes.

Therapeutic Applications

Research indicates that peptides like this compound have potential applications in:

  • Antimicrobial Agents: Exhibiting activity against various pathogens.
  • Hormone Analogues: Mimicking physiological hormones for therapeutic effects.
  • Drug Delivery Systems: Serving as carriers for targeted drug delivery.

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study demonstrated that peptides with similar structures exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar capabilities .
  • Enzyme Inhibition:
    Research on related peptides showed effective inhibition of specific enzymes associated with metabolic disorders. This suggests that the compound could be explored for developing treatments for conditions such as diabetes or obesity .
  • Cell Signaling:
    Investigations into the peptide's interaction with cellular receptors revealed its potential to modulate signaling pathways involved in cell growth and differentiation, indicating possible roles in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC42H58N12O11Antimicrobial, Enzyme Inhibition
L-Tyrosyl-L-histidyl-L-ornithylC20H28N6O6Limited activity reported
L-ThreonineC4H9NO3Nutritional role in protein synthesis

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